molecular formula C18H26N8O2S B2685261 3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310122-26-8

3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2685261
CAS RN: 2310122-26-8
M. Wt: 418.52
InChI Key: XWTBFTXFTRDKMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a 1,2,4-triazole ring, and a pyridazine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives are known to have a broad range of chemical and biological properties, making them important in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm −1 .

properties

IUPAC Name

3-methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N8O2S/c1-13(2)18-19-17(12-23(18)4)29(27,28)25-9-5-8-24(10-11-25)16-7-6-15-21-20-14(3)26(15)22-16/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTBFTXFTRDKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)S(=O)(=O)C4=CN(C(=N4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

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